2-(2-Formylthiophen-3-yl)acetonitrile

Description

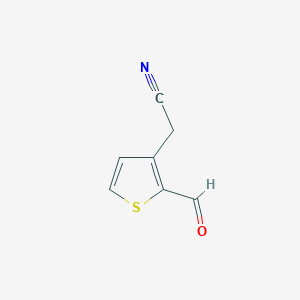

2-(2-Formylthiophen-3-yl)acetonitrile is a heterocyclic nitrile derivative featuring a thiophene ring substituted with a formyl group at the 2-position and an acetonitrile moiety at the 3-position.

Properties

CAS No. |

135737-18-7 |

|---|---|

Molecular Formula |

C7H5NOS |

Molecular Weight |

151.19 g/mol |

IUPAC Name |

2-(2-formylthiophen-3-yl)acetonitrile |

InChI |

InChI=1S/C7H5NOS/c8-3-1-6-2-4-10-7(6)5-9/h2,4-5H,1H2 |

InChI Key |

CMHMRJASMKQBCQ-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1CC#N)C=O |

Canonical SMILES |

C1=CSC(=C1CC#N)C=O |

Synonyms |

3-Thiopheneacetonitrile, 2-formyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

(a) 2-(5-Methoxyphenyl-1H-1,2,4-triazole-3-ylthio)acetonitrile

- Structure : Contains a methoxyphenyl-triazolethio group instead of a formylthiophene.

- Synthesis : Prepared via alkylation of 5-R-1,2,4-triazole-3-thiols with chloroacetonitrile in aprotic solvents (e.g., DMF), yielding 75–85% purity. Solvent choice significantly impacts yield; aprotic solvents reduce alkaline hydrolysis byproducts .

- Properties: Soluble in organic solvents (ethanol, chloroform) and mineral acids. Exhibits antitumor and antioxidant activities in computational screening .

(b) Methyl 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile

- Structure : Chromene ring with an acetonitrile substituent.

- Synthesis: Synthesized via rearrangement reactions, characterized by TLC, IR, and NMR. DFT studies reveal non-planar geometry and HOMO-LUMO energy gaps (4.5–5.0 eV), indicating moderate reactivity .

(c) 2-{4-[(Thiophen-3-ylmethyl)amino]phenoxy}acetonitrile

- Structure: Thiophene-linked phenoxyacetonitrile.

- Properties : Molecular weight 244.31 g/mol; soluble in polar aprotic solvents. Lacks direct biological data but shares structural motifs with antiviral and antitumor agents .

Analytical Characterization

- HPLC : For triazolethioacetonitriles, Agilent 1260 systems with C18 columns and CH3CN/H2O gradients achieve >98% purity. Impurities arise if reaction temperatures exceed 60°C .

- NMR/IR : Methoxy and nitrile groups show distinct signals (e.g., IR: ν(C≡N) ~2240 cm⁻¹; ¹H NMR: methoxy protons at δ 3.8–4.0 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.